Cas no 18776-92-6 ((E)-form-4-Octenoic acid ,)

(E)-4-Octenoic acid is an unsaturated carboxylic acid with the molecular formula C₈H₁₄O₂, featuring a trans-configuration (E-form) at the double bond. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive α,β-unsaturated carbonyl structure, which allows for selective modifications such as conjugate additions or reductions. Its well-defined stereochemistry and purity make it suitable for applications in fine chemical synthesis, fragrance intermediates, and bioactive molecule development. The (E)-configuration ensures consistent reactivity and stability, distinguishing it from the (Z)-isomer in synthetic pathways. Available in high purity, it is a valuable building block for researchers requiring precise structural control in their work.
(E)-form-4-Octenoic acid , structure
(E)-form-4-Octenoic acid , structure
Product Name:(E)-form-4-Octenoic acid ,
CAS No:18776-92-6
MF:C8H14O2
MW:142.195562839508
MDL:MFCD19228239
CID:2062044
PubChem ID:6433715
Update Time:2025-10-22

(E)-form-4-Octenoic acid , Chemical and Physical Properties

Names and Identifiers

    • (E)-form-4-Octenoic acid ,
    • (E)-oct-4-enoic acid
    • (E)-4-Octenoic acid
    • (4E)-4-Octenoic acid
    • TRANS-4-OCTENOIC ACID
    • (E)-4-Octenoic acid(trans-4-octenoic acid )
    • CHEBI:180287
    • Q27259064
    • 18294-89-8
    • FEMA No. 4357
    • 4-Octenoic acid, (E)-
    • (4E)-oct-4-enoic acid
    • SCHEMBL586010
    • AKOS006376251
    • trans-4-Octenoic acid [FHFI]
    • 4-OCTENOIC ACID
    • PFHBCQFBHMBAMC-SNAWJCMRSA-N
    • UNII-47P9XAP96K
    • LMFA01030951
    • 18776-92-6
    • 4-Octenoic acid, (4E)-
    • (E)-4-Octenoic acid(trans-4-octenoic acid
    • 4-OCTENOIC ACID, TRANS-
    • DTXSID10172085
    • 47P9XAP96K
    • (E)-4-Octenoic acid(trans-4-octenoic acid)
    • DTXCID0094576
    • MDL: MFCD19228239
    • Inchi: 1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10)/b5-4+
    • InChI Key: PFHBCQFBHMBAMC-SNAWJCMRSA-N
    • SMILES: OC(CC/C=C/CCC)=O

Computed Properties

  • Exact Mass: 142.099379685g/mol
  • Monoisotopic Mass: 142.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 0.955
  • Melting Point: -4 ºC
  • Boiling Point: 240 ºC
  • Flash Point: 137 ºC
  • Refractive Index: n20D 1.4441
  • FEMA: 4357 | TRANS-4-OCTENOIC ACID

(E)-form-4-Octenoic acid , Pricemore >>

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Additional information on (E)-form-4-Octenoic acid ,

(E)-Form-4-Octenoic Acid (CAS No. 18776-92-6): Chemical Profile and Emerging Applications

(E)-Form-4-Octenoic acid, with the chemical formula C8H10O2 and CAS number 18776-92-6, is a linear unsaturated carboxylic acid belonging to the family of omega-3 fatty acids. This compound, also known as (E)-4-octenoic acid or 4-vinylbutanoic acid, is characterized by a double bond at the fourth carbon position, which imparts unique reactivity and biological properties. Its structural simplicity and functional versatility have made it a subject of significant interest in pharmaceutical research, agrochemical formulations, and industrial applications.

The (E)-form-4-octenoic acid isomer is particularly valued for its role as a precursor in synthesizing various bioactive molecules. The presence of both a carboxylic acid group and an alkene moiety allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis. Recent advancements in synthetic methodologies have enabled more efficient production and purification of this compound, facilitating its integration into complex molecular architectures.

In the realm of pharmaceutical research, (E)-form-4-octenoic acid has been explored for its potential applications in drug development. The compound's ability to interact with biological targets such as enzymes and receptors has prompted studies into its role as an inhibitor or modulator in therapeutic contexts. For instance, research indicates that derivatives of (E)-form-4-octenoic acid may exhibit anti-inflammatory properties by modulating lipid signaling pathways. These findings align with the growing interest in endogenous fatty acid derivatives as pharmacological agents.

Moreover, the CAS No. 18776-92-6 identifier ensures consistent referencing across scientific literature, facilitating collaboration and reproducibility in research. The compound's stability under standard storage conditions further enhances its utility in laboratory settings. Researchers have leveraged this stability to investigate its degradation products and byproducts, contributing to a deeper understanding of its chemical behavior.

The agrochemical sector has also recognized the significance of (E)-form-4-octenoic acid due to its potential as a bioactive component in crop protection products. Its structural features make it a candidate for developing novel plant growth regulators or pest deterrents. Preliminary studies suggest that formulations containing (E)-form-4-octenoic acid may enhance stress tolerance in plants without adverse environmental impacts. This aligns with global efforts to develop sustainable agricultural practices.

Industrial applications of (E)-form-4-octenoic acid are equally noteworthy. The compound serves as a key ingredient in specialty chemicals, including fragrances and flavor enhancers. Its unsaturated nature allows for polymerization reactions, contributing to the synthesis of high-performance materials such as elastomers and coatings. These applications underscore the versatility of (E)-form-4-octenoic acid beyond biological contexts.

Recent breakthroughs in metabolic engineering have enabled the microbial production of (E)-form-4-octenoic acid, offering an eco-friendly alternative to traditional synthetic routes. This biotechnological approach not only reduces production costs but also minimizes waste generation, aligning with green chemistry principles. Such innovations highlight the compound's adaptability to evolving industrial demands.

The toxicological profile of (E)-form-4-octenoic acid has been thoroughly evaluated to ensure safety in various applications. Studies indicate that the compound exhibits low toxicity at typical exposure levels, making it suitable for both laboratory and commercial use. However, researchers emphasize the importance of proper handling procedures to mitigate any potential risks associated with prolonged exposure.

Future research directions for (E)-form-4-octenoic acid include exploring its role in nanomedicine and drug delivery systems. The compound's ability to form stable complexes with other molecules suggests potential applications in targeted therapies. Additionally, investigations into its interaction with environmental matrices are crucial for assessing long-term ecological impacts.

In conclusion, (E)-form-4-octenoic acid (CAS No. 18776-92-6) represents a multifaceted compound with broad applications across multiple industries. Its unique chemical properties and biological relevance position it as a valuable asset in pharmaceuticals, agrochemicals, and industrial chemistry. As research continues to uncover new possibilities, the significance of this compound is expected to grow further, driving innovation and sustainability in chemical science.

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